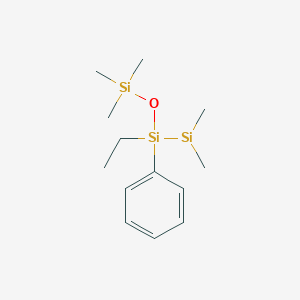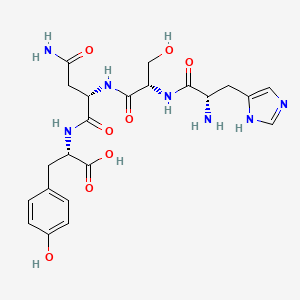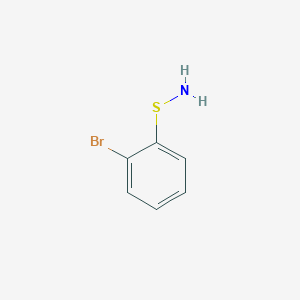![molecular formula C16H13N3S B14217119 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- CAS No. 824968-81-2](/img/structure/B14217119.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- typically involves multicomponent reactions. One common method includes the reaction of an aromatic amine, an aromatic aldehyde, and a pyrazolone in ethylene glycol under heating conditions . This method allows for the formation of the pyrazoloquinoline core structure with various substituents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline ring .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline with similar structural features but different biological activities.
Quinolinyl-pyrazoles: Compounds that share the quinoline and pyrazole moieties but differ in their substitution patterns and applications.
4-Hydroxy-2-quinolones: Compounds with a quinoline core but different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
824968-81-2 |
|---|---|
Fórmula molecular |
C16H13N3S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-methyl-5-(3-methylthiophen-2-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H13N3S/c1-9-7-8-20-16(9)15-12-6-4-3-5-11(12)14-13(17-15)10(2)18-19-14/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
LMOQPLURROUONW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=NC3=C(NN=C3C4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)

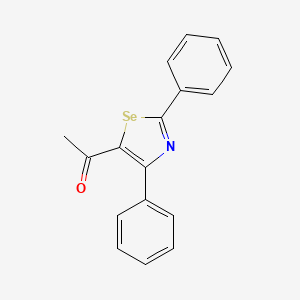

![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
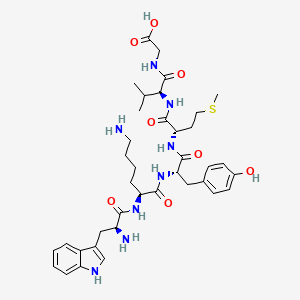

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

